PDE4D2 Enzyme Inhibition: Weak Single-Target Activity
The compound exhibits measurable but very weak inhibition of human PDE4D2 catalytic domain. This is the only quantitative bioactivity data publicly available for this compound [1]. No data for PDE4A, PDE4B, PDE4C, or other phosphodiesterase isoforms is available, precluding any assessment of selectivity.
| Evidence Dimension | PDE4D2 catalytic domain inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 603,000 nM (603 µM) [1] |
| Comparator Or Baseline | No direct comparator data available. A typical potent PDE4 inhibitor (e.g., Roflumilast) shows IC50 < 1 nM for PDE4 isoforms. |
| Quantified Difference | At least 600,000-fold less potent than clinically relevant PDE4 inhibitors. |
| Conditions | Inhibition of recombinant PDE4D2 (86-413 residues, unknown origin) expressed in E. coli BL21, using [3H]-GMP or [3H]-AMP as substrate, incubated for 1 hour [1]. |
Why This Matters
The extremely high IC50 indicates the compound is not a viable starting point for PDE4-targeted drug discovery, and it cannot serve as a tool compound for probing PDE4-related biology due to the high concentrations required.
- [1] BindingDB Entry BDBM50603827. CHEMBL5190912. Accessed 2026-04-29. View Source
